Cabotegravir-d3 -

Cabotegravir-d3

Catalog Number: EVT-12558019
CAS Number:
Molecular Formula: C19H17F2N3O5
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of cabotegravir-d3 involves several methods, with one prominent approach being the modification of cabotegravir through deuteration. This process can include the use of deuterated solvents or reagents during chemical reactions to selectively replace hydrogen atoms with deuterium.

  1. Deuteration Process: This typically involves reactions where specific hydrogen atoms in cabotegravir are substituted with deuterium. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the successful incorporation of deuterium into the molecular structure.
  2. Technical Details: The synthesis may involve multiple steps:
    • Starting with cabotegravir as a precursor.
    • Utilizing deuterated solvents (e.g., DMSO-d6) to facilitate reactions.
    • Employing catalysts that promote selective hydrogen-deuterium exchange.
Molecular Structure Analysis

Cabotegravir-d3 maintains the core structure of cabotegravir but incorporates deuterium at specific positions.

  • Molecular Formula: The molecular formula for cabotegravir-d3 is C19H18D3N3O4S.
  • Structural Data: The compound features a complex arrangement including:
    • A pyrido[1,2-a]pyrazine core.
    • Functional groups such as carboxylic acid and methoxy groups.
  • NMR Data: The deuterated compound displays distinct NMR signals compared to its non-deuterated counterpart, which aids in structural elucidation and dynamic studies.
Chemical Reactions Analysis

Cabotegravir-d3 can participate in various chemical reactions typical for integrase inhibitors:

  1. Reactions with Biological Targets: As an integrase inhibitor, it interacts with the HIV integrase enzyme, preventing viral replication.
  2. Analytical Reactions: The presence of deuterium allows for enhanced tracking in metabolic studies via mass spectrometry and NMR.

Technical Details

  • Mass Spectrometry: Deuterated compounds exhibit different fragmentation patterns compared to their non-deuterated forms, aiding in quantification and identification.
  • Kinetics Studies: The kinetics of cabotegravir-d3 can be studied using isotope labeling techniques to understand its metabolic pathways better.
Mechanism of Action

Cabotegravir-d3 operates by inhibiting the integrase enzyme crucial for HIV replication:

  1. Process:
    • The compound binds to the active site of HIV integrase.
    • It prevents the integration of viral DNA into host cell DNA, effectively halting viral replication.
  2. Data on Efficacy: Studies indicate that cabotegravir demonstrates high potency against various HIV strains, making it a valuable tool in both treatment and pre-exposure prophylaxis (PrEP).
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cabotegravir-d3 typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

Relevant Data

  • LogP Values: Studies report LogP values indicating lipophilicity, which influences absorption and distribution characteristics within biological systems.
Applications

Cabotegravir-d3 has several scientific applications:

  1. Research Tool: Its deuterated nature makes it an excellent candidate for pharmacokinetic studies and metabolic profiling.
  2. Drug Development: As a derivative of cabotegravir, it can serve as a lead compound for developing new integrase inhibitors or modified formulations with improved properties.
  3. Analytical Chemistry: Utilized in NMR studies to investigate conformational dynamics and interactions within biological systems.
Introduction to Deuterated HIV Integrase Inhibitors

Cabotegravir is a potent HIV integrase strand transfer inhibitor (INSTI) structurally characterized by a dihalobenzyl group, a fluorinated benzyl alcohol, and a planar tricyclic pharmacophore essential for binding the integrase active site [1] [6]. Deuterated analogs like cabotegravir-d3 (where three hydrogen atoms are replaced by deuterium at specific positions) serve as critical tools in pharmaceutical research. Unlike therapeutic modifications, isotopic labeling primarily enables precise tracking of drug metabolism and distribution without altering primary pharmacology [7] [10].

Rationale for Isotopic Labeling in Antiretroviral Pharmacokinetic Research

Deuterium’s incorporation leverages the kinetic isotope effect (KIE), where the carbon-deuterium bond’s slower cleavage rate (vs. carbon-hydrogen) reduces metabolic degradation. This is pivotal for long-acting (LA) formulations like cabotegravir nanocrystals, where extended release complicates traditional pharmacokinetic monitoring [7] [8]. Key advantages include:

  • Metabolic Stability Enhancement: Deuterium substitution at sites vulnerable to oxidative metabolism (e.g., benzylic positions) can decrease clearance rates. For cabotegravir, primary metabolism occurs via UGT1A1-mediated glucuronidation; deuterium labeling may subtly delay this pathway without affecting efficacy [3] [10].
  • Tracer Discrimination: In mass spectrometry, cabotegravir-d3 exhibits a +3 Da mass shift, enabling unambiguous differentiation from endogenous analogs in biological matrices (plasma, tissues) [8]. This is critical for quantifying drug concentrations during LA formulation studies, where release kinetics span months [7].
  • Nanocrystal Release Kinetics: Deuterated tracers validate whether prodrug nanoformulations (e.g., stearoylated cabotegravir prodrugs) follow designed dissolution-release profiles. Studies confirm identical release mechanisms for deuterated/non-deuterated forms, supporting their use as inert tracers [7] [8].

Table 1: Analytical Advantages of Cabotegravir-d3 in Pharmacokinetic Studies

ApplicationRole of Deuterium LabelDetection Methodology
Metabolic Pathway TracingSlows oxidative degradationLC-MS/MS with MRM
Tissue Distribution MappingMass-shift distinguishes from backgroundMALDI-TOF imaging
Nanoformulation DissolutionConfirms release kinetics match non-deuterated drugRadioisotope correlation

Cabotegravir-d3 as a Tracer for Long-Acting Formulation Studies

Cabotegravir’s low solubility (<30 μg/mL) and high potency (IC90 = 0.166 μg/mL) make it ideal for LA nanocrystal formulations [1] [3]. Deuterated versions serve three core functions in formulation development:

  • Absorption Kinetics Validation: In rodent studies, cabotegravir-d3 co-administered with non-deuterated cabotegravir exhibited identical plasma concentration-time profiles, confirming that deuterium does not alter absorption from intramuscular depots [8]. This is vital for establishing bioequivalence.
  • Prodrug Hydrolysis Monitoring: Nanoformulated cabotegravir prodrugs (e.g., stearate esters) rely on esterase-mediated hydrolysis. Deuterium labels track whether hydrolysis rates align with nanocrystal dissolution or are enzyme-limited [7]. Data show hydrolysis occurs within hours post-dissolution, independent of deuteration.
  • Biodistribution Studies: In macaques, deuterated tracers revealed sustained cabotegravir concentrations in lymphoid tissues (>52 weeks), explaining LA efficacy for PrEP. This distribution mirrored non-deuterated drug behavior [8] [10].

Fundamental Properties Distinguishing Cabotegravir-d3 from Non-deuterated Analogues

While pharmacologically equivalent, subtle physicochemical differences exist:

  • Molecular Weight & Spectroscopic Signatures: Cabotegravir-d3 has a molecular weight of 408.38 g/mol (vs. 405.35 g/mol for cabotegravir). Nuclear magnetic resonance (NMR) spectra show absent 1H-signals at deuterated positions, with no chemical shift changes in adjacent protons [1].
  • Crystallographic Identity: X-ray diffraction confirms identical crystal packing (orthorhombic, P212121 space group) and intramolecular H-bonding (1.779 Å O2-HN1 distance) in deuterated/non-deuterated forms. Deuteration does not alter solid-state stability—critical for nanocrystal shelf-life [1].
  • Enzyme Binding Uniformity: Isothermal titration calorimetry confirms identical binding thermodynamics to HIV integrase (Kd ≈ 0.5 nM), as deuterium does not perturb the pharmacophore’s halogen-bonding or metal-chelating motifs [1] [6].

Table 2: Comparative Properties of Cabotegravir and Cabotegravir-d3

PropertyCabotegravirCabotegravir-d3Analytical Impact
Molecular Weight405.35 g/mol408.38 g/mol+3 Da shift in MS detection
Key Metabolic PathwayUGT1A1 glucuronidationIdentical, slightly slowed KIEProlonged detectable concentrations
Aqueous Solubility (pH 7.4)30 μg/mL30 μg/mLIdentical nanocrystal dissolution
Plasma Protein Binding>99% albumin-boundIdenticalUnchanged distribution kinetics

Properties

Product Name

Cabotegravir-d3

IUPAC Name

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

Molecular Formula

C19H17F2N3O5

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3

InChI Key

WCWSTNLSLKSJPK-FYQNUEFUSA-N

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Isomeric SMILES

[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.